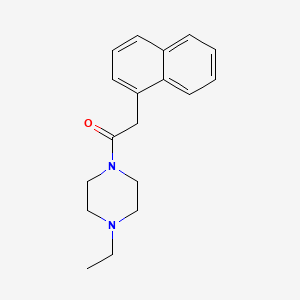
1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone is a useful research compound. Its molecular formula is C18H22N2O and its molecular weight is 282.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Serotonin Receptor Antagonists
1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone and its derivatives have been studied for their potential as serotonin receptor antagonists, specifically targeting the 5-HT1B receptor. This receptor plays a crucial role in various neurological processes, and antagonists can have therapeutic applications in treating disorders such as depression, anxiety, and migraine. For instance, certain arylpiperazide derivatives of 1-naphthylpiperazine have shown potent and selective ligand properties for 5-HT1B/1D subtypes, with one derivative demonstrating notable antagonist activity in both in vitro and in vivo models (Jorand-Lebrun et al., 1997).
Anticonvulsant Properties
Compounds structurally related to this compound have been explored for their anticonvulsant properties. Novel semicarbazones based on 2,5-disubstituted-1,3,4-oxadiazoles have been synthesized based on a pharmacophoric model to meet the structural requirements necessary for anticonvulsant activity. These compounds have been evaluated using various seizure models, with some demonstrating significant anticonvulsant activities and confirming the four binding site pharmacophoric model hypothesis for this activity (Rajak et al., 2010).
Serotonin Receptor Ligands
Further studies have focused on synthesizing and analyzing compounds for their role as ligands for the serotonin 5-HT6 receptor, with the introduction of different linkers between the triazine moiety and an aromatic substituent. These studies aim to evaluate the impact of these linkers on affinity for the 5-HT6 receptor. Among these, certain derivatives have shown high affinity, offering insights into the structure-activity relationships and potential for developing new therapeutic agents targeting the 5-HT6 receptor (Łażewska et al., 2019).
Learning and Memory Dysfunction
Compounds related to this compound have been investigated for their potential to improve learning and memory dysfunction in mouse models. These studies highlight the therapeutic potential of these compounds in treating cognitive disorders (Zhang Hong-ying, 2012).
Optical and Thermal Properties
The synthesis and study of the optical and thermal properties of certain derivatives have provided valuable insights into their potential applications in material science. These studies offer a foundation for further exploration of these compounds in various technological applications (Shruthi et al., 2019).
Eigenschaften
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-2-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-2-19-10-12-20(13-11-19)18(21)14-16-8-5-7-15-6-3-4-9-17(15)16/h3-9H,2,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWICQXKJGEMPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide](/img/structure/B2693771.png)

![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2693774.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}propanamide](/img/structure/B2693778.png)
![3-[(3-Chlorophenyl)sulfanyl]butan-2-one](/img/structure/B2693780.png)
![2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2693782.png)
![(E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2693784.png)

![4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2693788.png)

![1-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2693791.png)


